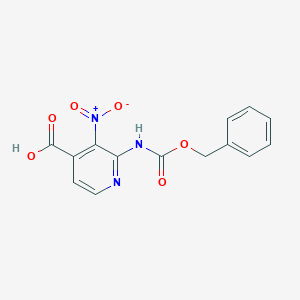

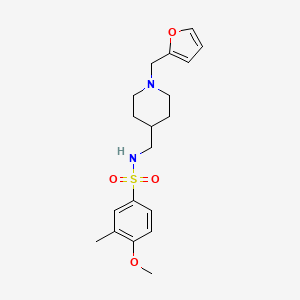

![molecular formula C23H25N3O5S2 B2482696 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 868376-11-8](/img/structure/B2482696.png)

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals with potential applications in various fields due to their unique molecular structures. Benzothiazole and benzamide derivatives, for example, are known for their diverse biological activities and applications in materials science. The synthesis and study of such compounds are crucial for developing new materials and drugs.

Synthesis Analysis

The synthesis of benzothiazole and benzamide derivatives often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. A common approach includes the formation of intermediate compounds through reactions like nucleophilic substitution, followed by cyclization and functionalization to achieve the desired molecular structure (Yadav, Vellaiswamy, & Jeong, 2020).

Molecular Structure Analysis

The molecular structure of benzothiazole and benzamide derivatives is characterized by the presence of a benzothiazole ring attached to a benzamide moiety through various linkers. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the structures of these compounds, revealing their conformational features and intramolecular interactions (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Reactions and Properties

Benzothiazole and benzamide derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the functional groups present in the molecule. These reactions allow for further modifications of the molecular structure, leading to derivatives with different physical and chemical properties (Esmaili & Nematollahi, 2013).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. For instance, the presence of certain substituents can enhance solubility in organic solvents or water, making the compounds suitable for various applications (Kranjc, Kočevar, & Perdih, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the functional groups present in the benzothiazole and benzamide derivatives. These properties are crucial for the compounds' applications in drug development and materials science. The electron-withdrawing or donating nature of substituents can significantly affect these chemical properties (Engman, 1991).

Applications De Recherche Scientifique

Synthetic and Biological Applications of Benzothiazoles

Benzothiazoles and their derivatives are pivotal in medicinal chemistry, offering a diversity of biological activities. Synthetic chemists focus on developing new procedures to access compounds with benzothiazole rings due to their therapeutic potential. These compounds exhibit various pharmacological activities, including cytotoxic, anti-proliferative via angiogenesis inhibition, and pro-apoptotic effects. The synthesis of 2-guanidinobenzazoles, a category within benzothiazoles, demonstrates the chemical versatility and potential for modification to enhance biological activity (Rosales-Hernández et al., 2022).

Antioxidant and Anti-inflammatory Agents

Benzothiazole derivatives are also being explored for their antioxidant and anti-inflammatory properties. Research into benzofused thiazole derivatives has shown promise in these areas, highlighting the potential for these compounds to serve as leads in the design of new therapeutic agents. Such compounds have been evaluated for in vitro antioxidant and anti-inflammatory activities, suggesting the importance of benzothiazole derivatives in developing alternative therapeutic agents (Raut et al., 2020).

Advanced Pharmacological Activities

The advancement in pharmacological activities of benzothiazole and its derivatives has been a subject of extensive research, demonstrating a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The structural simplicity and synthetic accessibility of benzothiazole derivatives make them attractive candidates for the development of novel therapeutic agents (Sumit et al., 2020).

Propriétés

IUPAC Name |

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S2/c1-3-12-26-21-19(31-4-2)6-5-7-20(21)32-23(26)24-22(27)17-8-10-18(11-9-17)33(28,29)25-13-15-30-16-14-25/h3,5-11H,1,4,12-16H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTULWZYCGOXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)

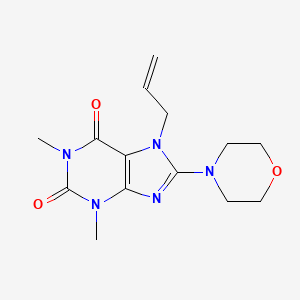

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2482619.png)

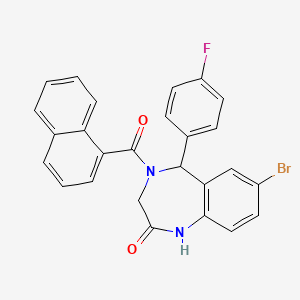

![2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2482624.png)

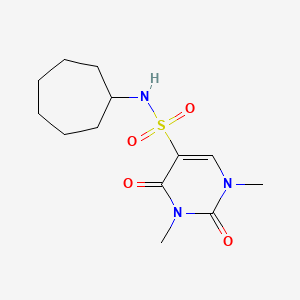

![2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2482630.png)

![N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2482633.png)

![3-[(2R,6S)-2-Ethyl-6-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2482634.png)

![4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine](/img/structure/B2482636.png)